4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide
CAS No.:
Cat. No.: VC18281496
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClN2O |
|---|---|
| Molecular Weight | 212.67 g/mol |
| IUPAC Name | 4-(1-amino-2-methoxyethyl)benzonitrile;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2O.ClH/c1-13-7-10(12)9-4-2-8(6-11)3-5-9;/h2-5,10H,7,12H2,1H3;1H |
| Standard InChI Key | WQLLQEIKDNXXON-UHFFFAOYSA-N |
| Canonical SMILES | COCC(C1=CC=C(C=C1)C#N)N.Cl |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound features a benzonitrile group () attached to a (1R)-configured amino-methoxyethyl side chain. The stereocenter at the C1 position of the ethyl chain confers chirality, critical for interactions with biological targets . The hydrochloride salt enhances solubility in polar solvents, a property leveraged in formulation studies .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 212.67–212.68 g/mol | |
| IUPAC Name | 4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride | |
| InChI Key | WQLLQEIKDNXXON-PPHPATTJSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The -NMR spectrum exhibits distinct signals for the benzonitrile aromatic protons (δ 7.4–7.6 ppm), methoxy group (δ 3.3–3.4 ppm), and aminomethyl protons (δ 2.8–3.0 ppm) . Mass spectrometry (MS) shows a molecular ion peak at m/z 212.07, consistent with the molecular weight .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence starting from 4-bromobenzonitrile. Key steps include:
-
Grignard Reaction: Addition of a methoxyethyl magnesium bromide to 4-bromobenzonitrile forms the methoxyethyl intermediate .
-
Chiral Resolution: Enzymatic or chromatographic methods isolate the (R)-enantiomer .
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Grignard Addition | THF, −78°C, 2 h | 75–80% |
| Chiral Resolution | Chiral HPLC, hexane/isopropanol | 90% ee |
| Hydrochloride Formation | HCl (g) in dichloromethane | 95% |
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound is freely soluble in water (≥50 mg/mL at 25°C) and dimethyl sulfoxide (DMSO), with a calculated logP (octanol-water) of 1.2 . These properties facilitate its use in in vitro assays requiring aqueous compatibility .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 185°C, indicating suitability for standard storage conditions (2–8°C) . No polymorphic transitions are observed below 150°C.
Biological Activity and Mechanism
Pharmacological Targets
Preliminary studies suggest affinity for adrenergic receptors (α-subtype) and monoamine oxidases (MAO-B) . The (R)-configuration enhances binding to the MAO-B active site, as demonstrated by molecular docking simulations .
Table 3: In Vitro Activity Profile
| Target | IC (nM) | Assay Type |
|---|---|---|
| α-Adrenergic | 120 ± 15 | Radioligand binding |
| MAO-B | 85 ± 10 | Fluorometric |
Metabolic Pathways
In hepatocyte models, the compound undergoes O-demethylation via cytochrome P450 2D6 (CYP2D6), producing a primary metabolite with reduced receptor affinity . Co-administration with CYP2D6 inhibitors (e.g., quinidine) increases systemic exposure by 2.5-fold .
Applications in Drug Development
Intermediate in Antidepressant Synthesis
The compound serves as a key chiral building block for SSRIs (selective serotonin reuptake inhibitors). Coupling with fluorobenzene derivatives yields candidates with improved blood-brain barrier permeability .
Radiolabeling Studies
Carbon-11 labeled analogs (-methoxy group) are used in positron emission tomography (PET) to map MAO-B distribution in neurodegenerative diseases .
Future Directions
Structure-Activity Relationship (SAR) Studies
Modifications to the methoxyethyl chain (e.g., replacing methoxy with ethoxy) may enhance metabolic stability. Computational models predict a 30% increase in half-life for ethoxy analogs .
Clinical Translation
Phase I trials for MAO-B inhibitors derived from this compound are anticipated by 2026, pending preclinical toxicity assessments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume